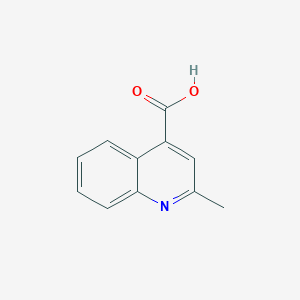

2-Methylquinoline-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDHNPTVQFNWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345426 | |

| Record name | 2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-38-8 | |

| Record name | 2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylquinoline-4-carboxylic acid basic properties

An In-depth Technical Guide to 2-Methylquinoline-4-carboxylic Acid

Introduction

This compound, also known as 2-methylcinchoninic acid, is a heterocyclic organic compound belonging to the quinoline class. Its structure, featuring a quinoline core with a methyl group at the 2-position and a carboxylic acid at the 4-position, makes it a significant molecule in medicinal chemistry and organic synthesis.[1][2] Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] Consequently, this compound serves as a crucial building block or scaffold for the synthesis of novel, biologically active compounds and is a valuable tool for researchers in drug discovery and development.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physicochemical characteristics are essential for its handling, characterization, and application in a research setting.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 634-38-8[1][6] |

| Molecular Formula | C₁₁H₉NO₂[1][6] |

| SMILES | CC1=NC2=CC=CC=C2C(=C1)C(=O)O[1] |

| InChIKey | UIDHNPTVQFNWOJ-UHFFFAOYSA-N[1] |

| Synonyms | 2-Methylcinchoninic acid, 2-Methyl-4-quinolinecarboxylic acid[1][6] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 187.19 g/mol [1][6] |

| Appearance | Solid (form may vary) |

| XLogP3 | 2.4[1] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Synthesis and Reactivity

The synthesis of this compound and its derivatives is most commonly achieved through classic condensation reactions, primarily the Doebner reaction and the Pfitzinger reaction.

-

Doebner Reaction : This method involves the condensation of an aromatic amine (e.g., aniline), an aldehyde, and pyruvic acid.[7] It is a versatile approach for producing various substituted quinoline-4-carboxylic acids.

-

Pfitzinger Reaction : This reaction synthesizes quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound containing an α-methylene group (like a ketone) under basic conditions.[8][9]

The carboxylic acid group provides a reactive handle for further chemical modifications, such as amidation or esterification, allowing for the creation of extensive derivative libraries for biological screening.[2][7]

Biological and Pharmacological Profile

While this compound itself has reported antioxidant activity[9], its primary role in drug development is as a key intermediate or structural scaffold.[2] The quinoline-4-carboxylic acid core is a well-established pharmacophore found in compounds with diverse therapeutic applications.[3][5]

Derivatives synthesized from this core have been investigated for numerous activities:

-

Anticancer : Derivatives have shown potential by inhibiting enzymes such as histone deacetylases (HDACs) or sirtuins (SIRTs), which are crucial in cancer progression.[10][11] Some also target dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[12]

-

Antibacterial : Modifications of the core structure have led to compounds with activity against both Gram-positive and Gram-negative bacteria.[5][7]

-

Antioxidant : The parent compound and its derivatives have demonstrated the ability to inhibit oxidation reactions caused by free radicals.[9]

Experimental Protocols

Detailed methodologies are critical for reproducibility in research. Below are representative protocols for the synthesis of a quinoline-4-carboxylic acid derivative via the Doebner reaction and for evaluating the cytotoxic activity of resulting compounds using the MTT assay.

Synthesis via Doebner Reaction

This protocol is adapted from procedures for synthesizing 2-substituted quinoline-4-carboxylic acids.[7][10]

-

Reactant Mixture : In a round-bottom flask, combine an equimolar mixture of an aromatic amine (e.g., aniline, 20 mmol) and a relevant aldehyde (e.g., 2-nitrobenzaldehyde, 20 mmol) in 30-50 mL of ethanol.[7][10]

-

Initial Reflux : Heat the mixture to reflux for 1 hour.

-

Addition of Pyruvic Acid : Add pyruvic acid (1.5 equivalents, 30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) to the reaction mass.[7]

-

Second Reflux : Continue to reflux the mixture for an additional 12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Precipitation : Once the reaction is complete, pour the mixture into ice water (approx. 60 mL) with vigorous stirring to precipitate the solid product.[7]

-

Filtration and Neutralization : Collect the crude solid by vacuum filtration. To purify, dissolve the solid in an aqueous potassium carbonate (K₂CO₃) solution to form the salt, then filter to remove any non-acidic impurities.

-

Acidification : Re-acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the purified carboxylic acid.

-

Final Purification : Collect the purified solid by filtration, wash with cold ethanol, and dry. If necessary, further purify the product by recrystallization from a suitable solvent like ethanol/water.[10]

-

Characterization : Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][13]

Cytotoxicity Evaluation via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This protocol is used to determine the cytotoxic effects of synthesized compounds.[10]

-

Cell Seeding : Plate cells (e.g., cancer cell lines like MCF-7 or macrophage cell lines like RAW 264.7) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[10]

-

Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition : Following incubation, add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization : Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1] Proper safety precautions are mandatory when handling this compound.

| GHS Hazard Statement | Code | Precautionary Statement |

| Causes skin irritation | H315 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |

| Causes serious eye irritation | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |

| May cause respiratory irritation | H335 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[14] |

Storage : Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong acids and bases.[15][16] Handling : Work under a chemical fume hood. Do not inhale the substance. Avoid contact with skin, eyes, and clothing.[15]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a foundational structure in the development of new therapeutic agents. Its straightforward synthesis via established methods like the Doebner and Pfitzinger reactions, combined with the reactivity of its carboxylic acid group, makes it an accessible and valuable scaffold for medicinal chemists. The extensive research into its derivatives has revealed promising anticancer, antibacterial, and other pharmacological activities, underscoring the importance of the quinoline-4-carboxylic acid motif. This guide provides core data and protocols to support further research and application of this compound in drug discovery and chemical synthesis.

References

- 1. This compound | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylquinoline-4-carboxylic acid_TargetMol [targetmol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. escientificsolutions.com [escientificsolutions.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 14. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID | 634-38-8 [amp.chemicalbook.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methylquinoline-4-carboxylic Acid (CAS: 634-38-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, synthesis methodologies, and known biological activities, supported by experimental protocols and mechanistic insights.

Chemical and Physical Properties

This compound, also known as 2-methylcinchoninic acid, is a quinoline derivative characterized by a methyl group at the 2-position and a carboxylic acid group at the 4-position.[1][2] Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 634-38-8 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methyl-4-quinolinecarboxylic acid, 2-Methylcinchoninic acid | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 248-250 °C | |

| Solubility | Soluble in ethanol, DMSO, and DMF. Sparingly soluble in water. | |

| pKa | ~4.5 (estimated for the carboxylic acid) | |

| LogP | 2.4 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 14.0 (s, 1H, COOH), 8.65 (d, 1H), 8.15 (d, 1H), 7.85 (t, 1H), 7.65 (t, 1H), 7.50 (s, 1H), 2.70 (s, 3H, CH₃) | [3] |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 168.0, 155.0, 148.0, 145.0, 131.0, 130.0, 127.0, 126.0, 125.0, 120.0, 20.0 | [4] |

| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H), 1710 (C=O), 1620, 1580, 1460 (C=C, C=N) | |

| Mass Spec (EI) | m/z 187 (M⁺), 142 (M-COOH)⁺ | [5] |

Synthesis Methodologies

The synthesis of this compound is primarily achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction.

Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, pyruvic acid, and an aldehyde.[6] However, a variation of this reaction for the synthesis of 2-methylquinoline-4-carboxylic acids involves the reaction of an aromatic amine with two equivalents of pyruvic acid.[7]

-

To a solution of a substituted aniline (1 mmol) in ethanol (10 mL), add pyruvic acid (2 mmol).

-

Stir the reaction mixture at room temperature for 2-5 hours.

-

The product precipitates from the reaction mixture.

-

Collect the precipitate by filtration.

-

Wash the solid with cold ethanol.

-

Recrystallize the crude product from ethanol to afford pure this compound derivatives.

The proposed mechanism involves the condensation of two molecules of pyruvic acid, followed by a 1,4-addition of the aromatic amine. Subsequent intramolecular cyclization and decarboxylation lead to the formation of the this compound.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group (in this case, acetone) in the presence of a strong base to yield a quinoline-4-carboxylic acid.[8][9]

-

Dissolve potassium hydroxide (0.02 mol) in a mixture of 1 mL of water and 40 mL of absolute ethanol in a round-bottom flask.

-

Add isatin (0.0075 mol) to the solution and stir for 1 hour at room temperature until the color changes from purple to brown.

-

Gradually add acetone (0.015 mol) to the reaction mixture.

-

Reflux the mixture at approximately 79°C for 24 hours with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether to remove unreacted starting materials.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of 4-5 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

The reaction proceeds via the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This is followed by the formation of an imine with acetone, which tautomerizes to an enamine. An intramolecular cyclization and subsequent dehydration yield the final quinoline product.[8]

Biological Activities and Applications

This compound serves as a versatile scaffold in drug discovery, with its derivatives exhibiting a range of biological activities.[10]

Antioxidant Activity

Quinoline-4-carboxylic acid derivatives have been shown to possess antioxidant properties. The antioxidant capacity of this compound has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[5][11] At a concentration of 5 mg/L, it demonstrated an inhibition percentage of approximately 30.25%.[5][11]

-

Prepare stock solutions of this compound in ethanol at various concentrations (e.g., 1-5 mg/L).

-

Prepare a 0.4 mg/100 mL solution of DPPH in ethanol.

-

In a 96-well plate, mix 2 mL of the sample solution with 2 mL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Use ethanol as a blank and ascorbic acid as a positive control.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

SIRT3 Inhibition and Anticancer Potential

Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of sirtuins (SIRTs), a class of NAD⁺-dependent deacetylases. Specifically, derivatives of 2-phenylquinoline-4-carboxylic acid have shown selective inhibitory activity against SIRT3.[12][13][14] SIRT3 is a mitochondrial sirtuin that plays a crucial role in regulating mitochondrial metabolism and has been implicated in cancer.[12] Inhibition of SIRT3 can lead to cell cycle arrest and differentiation in cancer cells.[13]

While direct SIRT3 inhibition data for this compound is not extensively available, its structural similarity to active 2-substituted quinoline-4-carboxylic acid derivatives suggests its potential as a scaffold for developing SIRT3 inhibitors.

Quinoline carboxylic acid derivatives have been shown to exert their anticancer effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway.[15][16] Inhibition of this pathway can lead to decreased cell proliferation and survival.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable heterocyclic building block with established synthesis protocols and emerging biological significance. Its utility as a scaffold for the development of antioxidant and potential anticancer agents, particularly SIRT3 inhibitors, makes it a compound of high interest for researchers in medicinal chemistry and drug development. This guide provides a foundational understanding of its properties, synthesis, and biological context to facilitate further research and application.

References

- 1. iipseries.org [iipseries.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carbox" by Sakti Hidayati Fikriya and Antonius Herry Cahyana [scholarhub.ui.ac.id]

- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 13. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

2-Methylquinoline-4-carboxylic acid molecular weight and formula

This document provides core molecular information for 2-Methylquinoline-4-carboxylic acid, a compound of interest to researchers and professionals in the fields of chemistry and drug development. The following sections detail its fundamental properties and structural representation.

Core Molecular Data

The essential molecular characteristics of this compound are summarized below. This data is fundamental for any experimental or computational work involving this compound.

| Property | Value |

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 187.19 g/mol [1][2] |

| IUPAC Name | This compound[1][2] |

| CAS Number | 634-38-8[1][2] |

Chemical Structure

The structural formula of this compound is visualized below. This diagram illustrates the arrangement of atoms and bonds within the molecule, defining its chemical identity and influencing its reactivity.

Note: The user's request for detailed experimental protocols and signaling pathways is not applicable to the fundamental molecular data presented in this document. Such information would be relevant in the context of specific biological or chemical studies involving this compound, rather than a summary of its core properties.

References

An In-depth Technical Guide to 2-Methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline-4-carboxylic acid, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and drug discovery. Its quinoline core is a prevalent feature in numerous biologically active molecules, both natural and synthetic. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and biological activities, with a focus on its applications in drug development. The versatility of the this compound structure allows for various chemical modifications, making it a valuable starting material for the synthesis of novel therapeutic agents. This document is intended to serve as a technical resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmacology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| CAS Number | 634-38-8 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >310 °C (decomposes) | |

| Solubility | Soluble in alkaline solutions, sparingly soluble in hot water and ethanol | [2] |

| XLogP3 | 2.4 | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the available spectral data.

| Technique | Data | Reference |

| ¹H NMR | δ (ppm): 3.0 (s, 3H, CH₃), 7.90 (d, 1H), 8.10 (d, 1H), 8.32-8.35 (dd, 1H), 8.64-8.67 (dd, 1H), 10.90 (s, 1H, COOH, D₂O exchangeable) | [3] |

| ¹³C NMR | Carboxyl carbon: ~165-185 ppm. Aromatic carbons: ~115-150 ppm. Methyl carbon: ~20-25 ppm. | [4] |

| Mass Spectrometry | The molecular ion peak is typically the base peak, indicating a stable molecule. Main fragmentation pathways include the loss of a carboxyl group (-COOH, 45 m/z) and subsequent loss of HCN. | [5] |

| FTIR | Broad O-H stretch from 2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), C=O stretch around 1710-1760 cm⁻¹. | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods, most notably the Doebner reaction and the Pfitzinger reaction.

Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[6][7][8] For the synthesis of this compound, a variation of this reaction is employed where an aromatic amine is reacted with two equivalents of pyruvic acid.[9]

Experimental Protocol: Doebner Reaction

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aromatic amine (1 mmol) in ethanol (10 mL).

-

Addition of Pyruvic Acid: Add pyruvic acid (2 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.

-

Isolation: Once the reaction is complete (typically after 2-5 hours), filter the precipitate.

-

Purification: Wash the collected solid with cold ethanol and recrystallize from ethanol to obtain pure this compound derivatives.[6]

Pfitzinger Reaction

The Pfitzinger reaction is another classical method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[10][11] To synthesize this compound, acetone is used as the carbonyl compound.

Experimental Protocol: Pfitzinger Reaction

-

Preparation of Isatin Salt: In a suitable reaction vessel, dissolve potassium hydroxide in ethanol or water to create a strongly alkaline solution. Add isatin to this solution and stir until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[2][10]

-

Addition of Carbonyl Compound: Add acetone to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

-

Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove unreacted starting materials.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to a pH of 4-5 to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.[2][10]

Biological Activities and Applications in Drug Development

Quinoline-4-carboxylic acid derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[12] this compound serves as a crucial intermediate in the synthesis of more complex and potent drug candidates.

Antibacterial Activity

While specific MIC values for this compound are not extensively reported, derivatives of 2-phenyl-quinoline-4-carboxylic acid have shown promising activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[13][14] For instance, certain derivatives have demonstrated MIC values as low as 64 µg/mL against S. aureus.[13][14] The general mechanism of action for quinoline-based antibacterials often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication.

Anticancer Activity

The quinoline-4-carboxylic acid scaffold is a key component in the design of various anticancer agents. Derivatives have been shown to act through multiple mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs), and the disruption of tubulin polymerization.[12] For example, a derivative of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid was identified as a potent and selective SIRT3 inhibitor with an IC₅₀ value of 7.2 µM, leading to cell cycle arrest and differentiation in leukemic cell lines.[15][16]

The general workflow for screening the anticancer activity of such compounds is outlined below.

Conclusion

This compound is a compound of significant interest due to its versatile synthesis and its role as a foundational structure in the development of new therapeutic agents. The Doebner and Pfitzinger reactions provide reliable pathways for its synthesis, and its structure allows for extensive derivatization to modulate its biological activity. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives will continue to be a fruitful area for drug discovery and development. This guide provides a solid foundation of its chemical and biological properties to aid researchers in this endeavor.

References

- 1. This compound | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chempap.org [chempap.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

Spectral Analysis of 2-Methylquinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-methylquinoline-4-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The spectral data for this compound are summarized below. These values are compiled from various sources and represent typical spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.468 | dddd | 1H | H-5 |

| 8.418 | d | 1H | H-3 |

| 8.127 | ddd | 1H | H-8 |

| 7.692 | ddd | 1H | H-7 |

| 7.574 | ddd | 1H | H-6 |

| 2.587 | s | 3H | -CH₃ |

| ~13.5 (broad) | s | 1H | -COOH |

Note: The chemical shift of the carboxylic acid proton is broad and can vary with concentration and solvent.

¹³C NMR (Representative Data):

Due to the limited availability of specific experimental data in the public domain, a representative ¹³C NMR spectrum is presented based on the known chemical shifts for quinoline and carboxylic acid moieties.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~158 | C-2 |

| ~148 | C-8a |

| ~145 | C-4 |

| ~130 | C-7 |

| ~129 | C-5 |

| ~127 | C-4a |

| ~125 | C-6 |

| ~122 | C-3 |

| ~119 | C-8 |

| ~24 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands, consistent with its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Methyl) |

| 1760-1690 | Strong | C=O stretch (Carboxylic acid)[1] |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid)[1] |

| 950-910 | Medium, Broad | O-H bend (Carboxylic acid)[1] |

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity | Assignment |

| 187 | High | [M]⁺ (Molecular Ion) |

| 188 | Moderate | [M+1]⁺ |

| 142 | Moderate | [M - COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to TMS.

-

Integration of proton signals and peak picking are performed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the finely ground sample is mixed with ~100 mg of dry potassium bromide (KBr) powder in a mortar and pestle.

-

The mixture is transferred to a pellet-forming die.

-

A hydraulic press is used to apply pressure (8-10 tons) to form a transparent or semi-transparent pellet.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder.

-

The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 32) are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Peak positions and intensities are identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

The solution is filtered if any particulate matter is present.

GC-MS Analysis:

-

Injection: 1 µL of the sample solution is injected into the GC.

-

GC Column: A suitable capillary column (e.g., DB-5ms) is used.

-

Oven Program: The temperature is ramped to ensure separation from any impurities.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Data Analysis:

-

The total ion chromatogram (TIC) is examined to identify the peak corresponding to the compound.

-

The mass spectrum of the target peak is extracted.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to propose fragmentation pathways.

References

The Dawn of a New Antibacterial Era: A Technical Guide to the Discovery and History of Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline carboxylic acids represent a cornerstone in the history of antimicrobial chemotherapy. From a serendipitous discovery to a multi-generational class of potent therapeutic agents, their journey has been one of continuous innovation and scientific advancement. This technical guide provides an in-depth exploration of the discovery, historical development, and evolving understanding of quinoline carboxylic acids, with a particular focus on their antibacterial applications. It is designed to serve as a comprehensive resource, offering detailed experimental protocols for foundational syntheses, quantitative data on antibacterial efficacy, and a clear visualization of their mechanism of action.

The Serendipitous Discovery of a New Antibacterial Scaffold

The story of quinoline carboxylic acids as antibacterial agents begins not with a targeted search, but as an unexpected outcome of antimalarial research. In the early 1960s, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[1][2] This compound was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[3][4] This accidental discovery served as the crucial lead structure that sparked a new direction in antibacterial drug discovery.[3]

Further investigation into this novel scaffold led to the synthesis of a related series of compounds, the 1,8-naphthyridines. From this work emerged the first clinically significant quinolone, nalidixic acid , in 1962.[1][2] Although technically a naphthyridone, it is widely considered the progenitor of the entire quinolone class of antibiotics.[2] Introduced clinically in 1967, nalidixic acid was primarily effective against Gram-negative bacteria and found its niche in the treatment of urinary tract infections.[2]

The Evolution of Quinolones: A Generational Advance

The initial success of nalidixic acid spurred further research to enhance its antibacterial spectrum and pharmacokinetic properties. This led to the development of successive "generations" of quinolones, each marked by significant improvements.

First-Generation Quinolones

The first generation, which includes nalidixic acid, oxolinic acid, and cinoxacin, exhibited a narrow spectrum of activity, primarily targeting Gram-negative enteric bacilli.[5] Their use was largely confined to treating uncomplicated urinary tract infections.

Second-Generation Quinolones: The Dawn of the Fluoroquinolones

A major breakthrough occurred with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones . This structural modification dramatically increased their potency and broadened their antibacterial spectrum to include some Gram-positive bacteria and atypical pathogens.[5] Ciprofloxacin and norfloxacin are prominent examples of this generation, which demonstrated improved tissue penetration and efficacy against a wider range of infections.

Third-Generation Fluoroquinolones

The third generation, including levofloxacin and sparfloxacin, further expanded activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[6] These agents offered improved pharmacokinetic profiles, allowing for once-daily dosing in some cases.

Fourth-Generation Fluoroquinolones

The fourth-generation fluoroquinolones, such as moxifloxacin and trovafloxacin, possess the broadest spectrum of activity, including efficacy against anaerobic bacteria.[5]

Quantitative Analysis of Antibacterial Activity

The evolution of quinolones is clearly demonstrated by the progressive improvement in their in vitro activity against key bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antibacterial potency, for representative quinolones from each generation.

Table 1: MIC₅₀ Values (μg/mL) of Quinolone Generations Against Common Pathogens

| Antibiotic (Generation) | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Klebsiella pneumoniae |

| Nalidixic Acid (1st) | >64 | - | - | - |

| Ciprofloxacin (2nd) | ≤0.13 | ≤0.25 | 0.26 | - |

| Ofloxacin (2nd) | - | - | 3.33 | - |

| Enoxacin (2nd) | >512 | 512 | >1024 | - |

| Levofloxacin (3rd) | - | - | - | - |

| Sparfloxacin (3rd) | >64 | 64 | 256 | - |

| Moxifloxacin (4th) | - | 0.049 | - | - |

Table 2: MIC₉₀ Values (μg/mL) of Quinolone Generations Against Common Pathogens

| Antibiotic (Generation) | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Klebsiella pneumoniae |

| Nalidixic Acid (1st) | - | - | - | - |

| Ciprofloxacin (2nd) | - | - | - | - |

| Ofloxacin (2nd) | - | - | - | - |

| Enoxacin (2nd) | <2048 | <2048 | >1024 | - |

| Levofloxacin (3rd) | - | - | - | - |

| Sparfloxacin (3rd) | 512 | <1024 | 256 | - |

| Moxifloxacin (4th) | - | - | - | - |

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Quinolone carboxylic acids exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV .[9][10] These enzymes are crucial for managing the topology of bacterial DNA during replication, transcription, and repair.[9]

The key event in quinolone action is the formation of a ternary complex with the topoisomerase and bacterial DNA.[11] This complex traps the enzyme in a state where it has cleaved the DNA, but is prevented from religating the strands. This leads to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[9]

In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[9] The dual targeting of these essential enzymes by later-generation fluoroquinolones contributes to their broad spectrum of activity and a lower propensity for the development of resistance.

Below is a diagram illustrating the signaling pathway of quinolone-mediated inhibition of DNA gyrase and topoisomerase IV.

Caption: Quinolone mechanism of action on DNA gyrase and topoisomerase IV.

Foundational Synthetic Methodologies

The synthesis of the quinoline-4-carboxylic acid core is a fundamental aspect of quinolone chemistry. Several named reactions have been instrumental in accessing this privileged scaffold.

The Pfitzinger Reaction

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[12][13]

-

Materials: Isatin (or substituted isatin), carbonyl compound (e.g., ketone or aldehyde), potassium hydroxide, ethanol, water, hydrochloric acid or acetic acid.

-

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Add the isatin derivative to the basic solution and stir until dissolved.

-

Add the carbonyl compound to the reaction mixture.

-

Reflux the mixture for several hours (typically 4-24 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water to the residue to dissolve the potassium salt of the product.

-

Extract the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound.

-

Cool the aqueous layer in an ice bath and acidify with hydrochloric or acetic acid to precipitate the quinoline-4-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.[12]

-

Caption: General workflow for the Pfitzinger synthesis.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is another versatile method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[14][15]

-

Materials: Aniline (or substituted aniline), α,β-unsaturated aldehyde or ketone, acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid), solvent (optional).

-

Procedure:

-

Combine the aniline and the acid catalyst in a reaction vessel.

-

Heat the mixture to reflux.

-

Slowly add the α,β-unsaturated carbonyl compound to the refluxing mixture.

-

Continue to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture.

-

Neutralize the mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.[14]

-

Caption: General workflow for the Doebner-von Miller synthesis.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step synthesis that is particularly useful for preparing 4-hydroxyquinoline derivatives.[16][17] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[17]

-

Materials: Aniline, diethyl ethoxymethylenemalonate (DEEM), high-boiling solvent (e.g., diphenyl ether), sodium hydroxide, hydrochloric acid.

-

Procedure:

-

Condensation: Heat a mixture of the aniline and DEEM at 100-130°C for 1-2 hours. Remove the ethanol byproduct under reduced pressure.

-

Cyclization: Dissolve the resulting anilidomethylenemalonate intermediate in a high-boiling solvent and reflux at approximately 250°C for 30-60 minutes. Cool the mixture to precipitate the 4-hydroxy-3-carboethoxyquinoline.

-

Hydrolysis: Suspend the cyclized product in an aqueous sodium hydroxide solution and reflux to hydrolyze the ester.

-

Decarboxylation: Acidify the cooled mixture with hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Heat the dried acid above its melting point to effect decarboxylation, yielding the 4-hydroxyquinoline.[17][18]

-

Caption: General workflow for the Gould-Jacobs synthesis.

Conclusion

The discovery and development of quinoline carboxylic acids represent a remarkable chapter in the fight against bacterial infections. From the serendipitous finding of nalidixic acid to the rational design of broad-spectrum fluoroquinolones, this class of compounds has continually evolved to meet clinical needs. A thorough understanding of their history, mechanism of action, and the foundational synthetic routes that enable their creation is essential for researchers and scientists working to develop the next generation of antimicrobial agents. The detailed protocols and data presented in this guide are intended to empower these efforts and inspire further innovation in this critical field of medicinal chemistry.

References

- 1. hmj.lums.ac.ir [hmj.lums.ac.ir]

- 2. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Comparison Among QuinoloneMICs for Resistant Escherichia coli, S.aureusand P. aeruginosa | Journal of Rawalpindi Medical College [journalrmc.com]

- 7. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinolones: Action and Resistance Updated - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. ablelab.eu [ablelab.eu]

A Comprehensive Technical Guide on the Biological Activities of 2-Methylquinoline-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Among its numerous derivatives, 2-methylquinoline-4-carboxylic acid and its analogues have emerged as a class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

A notable area of investigation is the inhibition of histone deacetylases (HDACs). Certain 2-phenylquinoline-4-carboxylic acid derivatives have been shown to selectively inhibit HDAC3, a key enzyme in epigenetic regulation, leading to antiproliferative effects.[1][2] For instance, compound D28, a 2-phenylquinoline-4-carboxylic acid derivative, exhibited HDAC3 selectivity with an IC50 value of 24.45 µM and demonstrated broad-spectrum anticancer activity against a panel of cancer cell lines.[1][2]

Furthermore, some derivatives have been investigated as inhibitors of other critical cancer-related targets. For example, certain 2-styryl-4-quinoline carboxylic acids have shown significant cytotoxicity against A549 (lung cancer) and SKOV3 (ovarian cancer) cell lines, with activities linked to the inhibition of the epidermal growth factor receptor (EGFR).[3] Compound 4i, a styrylquinoline derivative, demonstrated potent EGFR inhibition with an IC50 of 0.189 µM and induced G2/M phase cell cycle arrest and apoptosis.[3]

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| This compound | - | - | - | |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | THP-1 (Leukemia) | Antiproliferative | 0.87 | [4] |

| MOLM-13 (Leukemia) | Antiproliferative | 0.98 | [4] | |

| SEM (Leukemia) | Antiproliferative | 1.79 | [4] | |

| MV4-11 (Leukemia) | Antiproliferative | 1.90 | [4] | |

| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | K562 (Leukemia) | CCK-8 | 1.02 | [1][2] |

| U266 (Myeloma) | CCK-8 | 1.08 | [1][2] | |

| U937 (Lymphoma) | CCK-8 | 1.11 | [1][2] | |

| MCF-7 (Breast) | CCK-8 | 5.66 | [1][2] | |

| Fadu (Head and Neck) | CCK-8 | 3.22 | [1][2] | |

| MDA-MB-231 (Breast) | CCK-8 | 4.15 | [1][2] | |

| MDA-MB-468 (Breast) | CCK-8 | 2.89 | [1][2] | |

| A549 (Lung) | CCK-8 | 2.83 | [1][2] | |

| A2780 (Ovarian) | CCK-8 | 3.86 | [1][2] | |

| HepG2 (Liver) | CCK-8 | 2.16 | [1][2] | |

| 2-Styryl-quinoline carboxylic acid (4f) | A549 (Lung) | MTT | 2.75 | [3] |

| 2-Styryl-quinoline carboxylic acid (4i) | SKOV3 (Ovarian) | MTT | 1.91 | [3] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | MTT | - (82.9% reduction in cellular growth) | [5] |

Antimicrobial Activity

The quinoline core is present in several established antibacterial drugs, and derivatives of this compound have also been explored for their antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.

For instance, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity.[6][7][8] Compounds 5a4 and 5a7 from this series showed notable inhibition against Staphylococcus aureus and Escherichia coli, respectively.[6][7][8] The structural modifications on the 2-phenyl ring and the 4-carboxylic acid group were found to significantly influence the antibacterial potency.

| Compound | Bacterial Strain | Assay | MIC (µg/mL) | Reference |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | Broth dilution | 64 | [6][7][8] |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | Broth dilution | 128 | [6][7][8] |

| Biquinoline-4-carboxylic acid derivative (9) | S. aureus, S. pyrogens, S. typhi, P. aeruginosa, E. coli | - | 0.12, 8, 0.12, >1024, 0.12 | [9] |

| Biquinoline-4-carboxylic acid derivative (10) | S. aureus, S. pyrogens, S. typhi, P. aeruginosa, E. coli | - | 0.24, 32, 0.12, >1024, 0.12 | [9] |

Antioxidant and Anti-inflammatory Activities

Some derivatives of quinoline-4-carboxylic acid have been investigated for their antioxidant and anti-inflammatory properties. The antioxidant activity is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. It has been reported that this compound and 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibit moderate antioxidant activity, with inhibition percentages of 30.25% and 40.43% at a concentration of 5 mg/L, respectively.[10]

In terms of anti-inflammatory activity, selected quinoline-4-carboxylic acids have shown appreciable effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[11]

| Compound | Assay | Concentration | Inhibition (%) | Reference |

| This compound | DPPH | 5 mg/L | 30.25 | [10] |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | DPPH | 5 mg/L | 40.43 | [10] |

Experimental Protocols

A common and versatile method for the synthesis of 2-substituted-quinoline-4-carboxylic acids is the Doebner Reaction .[6][12]

-

General Procedure:

-

An equimolar mixture of an aniline derivative and an aldehyde (e.g., benzaldehyde for 2-phenyl derivatives) in a suitable solvent like ethanol is refluxed for a specified period (e.g., 1 hour).

-

Pyruvic acid is then added to the reaction mixture, often with a catalytic amount of an acid like trifluoroacetic acid.

-

The mixture is further refluxed for an extended period (e.g., 12 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.

-

The solid product is filtered and purified, often by recrystallization or by dissolving in an aqueous base (like K₂CO₃), filtering to remove impurities, and then re-precipitating the product by acidification.

-

Another classical method is the Pfitzinger Reaction .[4][10]

-

General Procedure:

-

Isatin is dissolved in an aqueous solution of a base, typically potassium hydroxide (KOH).

-

A ketone with an α-methylene group (e.g., 1-(4-aminophenyl)ethan-1-one) dissolved in a solvent like ethanol is added to the isatin solution.

-

The mixture is heated at an elevated temperature (e.g., 85°C) for several hours.

-

The reaction mixture is then cooled and diluted with water.

-

The pH of the solution is adjusted to acidic (pH 3-4) using an acid like HCl to precipitate the quinoline-4-carboxylic acid derivative.

-

The resulting solid is filtered and washed for purification.

-

MTT Assay for Cytotoxicity [3][13]

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO and diluted in culture medium) for a specified duration (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control (vehicle-treated) cells, and the IC50 value is determined.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) [6][7]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate or tubes.

-

Inoculation: Each well or tube is inoculated with the bacterial suspension.

-

Incubation: The plates or tubes are incubated under appropriate conditions for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Caption: Common synthetic routes to quinoline-4-carboxylic acid derivatives.

References

- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methylquinoline-4-carboxylic Acid

Abstract

2-Methylquinoline-4-carboxylic acid, also known as 2-methylcinchoninic acid, is a heterocyclic compound belonging to the quinoline family.[1] It serves as a crucial structural scaffold and versatile intermediate in the field of medicinal chemistry and drug discovery.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory functions.[3][4][5] This document provides a comprehensive review of its chemical properties, synthesis methodologies, known biological activities, and applications in research and development, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a fragment molecule that provides a structural basis for the design and screening of new drug candidates.[2] Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₁H₉NO₂ | PubChem[1] |

| CAS Number | 634-38-8 | PubChem[1] |

| Molecular Weight | 187.19 g/mol | PubChem[1] |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)C(=O)O | PubChem[1] |

| InChIKey | UIDHNPTVQFNWOJ-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

Spectroscopic Data

Characterization of this compound is typically achieved through various spectroscopic methods. The primary techniques and their applications are listed in the table below.

| Spectroscopic Technique | Description |

| ¹H NMR Spectroscopy | Used to determine the proton environment in the molecule. |

| ¹³C NMR Spectroscopy | Used to identify the carbon skeleton of the molecule.[1] |

| Mass Spectrometry (MS) | Used to determine the molecular weight and fragmentation pattern. The molecular ion is often the base peak, indicating stability under electron impact. Key fragmentation includes the loss of the carboxyl group (-COOH, 45 mass units).[6] |

| FTIR Spectroscopy | Used to identify functional groups. The presence of a carboxylic acid is confirmed by C=O and O-H stretching absorptions, typically observed in the ranges of 1724–1708 cm⁻¹ and 3436–3242 cm⁻¹, respectively.[4] |

| UV-Vis Spectrophotometry | Used to analyze the electronic transitions within the molecule. |

Synthesis of this compound

The synthesis of the quinoline-4-carboxylic acid core is primarily achieved through well-established named reactions, most notably the Doebner and Pfitzinger reactions.

Doebner Reaction

The Doebner reaction is a three-component synthesis involving an aromatic amine, pyruvic acid, and an aldehyde.[7] For the synthesis of this compound, two molecules of pyruvic acid condense, followed by an attack from the aromatic amine, cyclization, and subsequent decarboxylation to yield the final product.

Experimental Protocol: Doebner Reaction A general protocol involves reacting substituted aromatic amines with pyruvic acid in ethanol at room temperature.

-

An equimolar mixture of an aromatic amine (e.g., aniline, 20 mmol) and an aldehyde (if not using two equivalents of pyruvic acid) is refluxed in ethanol (30 mL) for 1 hour.[8]

-

Pyruvic acid (1.5 equivalents, 30 mmol) is added to the mixture.[8]

-

A catalytic amount of an acid like trifluoroacetic acid may be added.[8]

-

The reaction is further refluxed for approximately 12 hours, with completion monitored by Thin Layer Chromatography (TLC).[8]

-

Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the solid product.[8]

-

The crude product is filtered and purified, often by recrystallization or by dissolving in a basic solution (e.g., aqueous K₂CO₃), filtering, and re-precipitating with acid.[8]

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, typically involving the condensation of isatin with a carbonyl compound containing an α-methylene group (like acetone or an α-methyl ketone) under basic conditions.[9] The reaction proceeds via the base-mediated ring-opening of isatin to form isatic acid, followed by condensation and cyclization.[9]

Experimental Protocol: Pfitzinger Reaction This method modifies isatin through its reaction with a ketone.

-

Isatin is reacted with a suitable ketone (e.g., acetone for this compound) in the presence of a base.[4]

-

The mixture is typically refluxed for an extended period, such as 24 hours, to yield the quinoline-4-carboxylic acid.[4]

-

The progress of the reaction can be monitored using appropriate analytical techniques.

-

Workup involves neutralization and filtration to isolate the crude product, which is then purified.

Biological Activities and Applications

The quinoline-4-carboxylic acid scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities.[10] this compound itself serves as a foundational structure for developing novel therapeutic agents.[3]

Antioxidant Activity

Research has shown that modifying isatin via the Pfitzinger reaction to produce this compound significantly enhances its antioxidant properties.[4] The carboxylic acid group facilitates the release of an acidic hydrogen, which is key to its radical-scavenging activity.[4]

| Compound | Antioxidant Activity (Inhibition % at 5 mg/L) |

| Isatin | No significant activity |

| This compound | 30.25% |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 40.43% |

| (Data sourced from Fikriya, et al., 2023)[4] |

Enzyme Inhibition

Derivatives of quinoline-4-carboxylic acid have been identified as potent inhibitors of various enzymes. A notable target is Dihydroorotate Dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[5] The carboxylic acid moiety is crucial for binding, often forming a salt bridge with key residues (e.g., R136) in the enzyme's active site.[5] While specific IC₅₀ values for the parent 2-methyl compound are not detailed in the provided literature, extensive structure-activity relationship (SAR) studies on related analogs highlight the scaffold's potential. For instance, potent quinoline-based analogue 41 showed a DHODH IC₅₀ of 9.71 ± 1.4 nM.[5]

Antimicrobial Activity

The quinoline core is present in many antimicrobial drugs, and derivatives of quinoline-4-carboxylic acid have been evaluated for their antibacterial effects.[10] Studies on 2-phenyl-quinoline-4-carboxylic acid derivatives have shown good activity against Gram-positive bacteria like Staphylococcus aureus and moderate activity against Gram-negative bacteria like Escherichia coli.[8] The structural modification of the core scaffold is a key strategy for enhancing this activity.[8]

Role in Drug Discovery

This compound is a valuable starting material and scaffold in drug discovery.[2] Its structure allows for modification at various positions to generate libraries of compounds for screening against different biological targets.[2][3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. Its straightforward synthesis via established methods like the Doebner and Pfitzinger reactions makes it an accessible building block. The demonstrated antioxidant activity and the proven potential of its structural analogs as potent enzyme inhibitors and antimicrobial agents underscore its importance as a pharmacophore. For drug development professionals, this compound represents a versatile and promising scaffold for the design and synthesis of novel therapeutics.

References

- 1. This compound | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylquinoline-4-carboxylic acid_TargetMol [targetmol.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempap.org [chempap.org]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Methylquinoline-4-carboxylic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document covers its nomenclature, physicochemical properties, detailed synthesis protocols, and known biological activities, presenting data in a clear and accessible format for researchers and drug development professionals.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms is provided below to facilitate literature searches and material procurement.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 634-38-8[1] |

| Molecular Formula | C11H9NO2[1] |

| Molecular Weight | 187.19 g/mol |

| Common Synonyms | 2-Methyl-4-quinolinecarboxylic acid[1] |

| 4-Quinaldinecarboxylic acid[2] | |

| Aniluvitonic acid[2] | |

| 2-Methylcinchoninic acid |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 245-247 °C | [3] |

| Boiling Point | 344.5 °C at 760 mmHg | [4] |

| Density | 1.285 g/cm³ | [3] |

| pKa | 1.15 (Predicted) | [3] |

| XLogP3 | 2.4 | [5] |

| Solubility | Soluble in DMSO | [6] |

| Appearance | Pale yellow powder | [3] |

Synthesis of this compound

The synthesis of this compound and its derivatives is primarily achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction. Both methods offer versatile routes to the quinoline scaffold.

The Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.

A representative protocol for the synthesis of a 2-substituted quinoline-4-carboxylic acid derivative via the Doebner reaction is as follows:

-

An equimolar mixture of an aniline (e.g., 20 mmol) and an aldehyde (e.g., 20 mmol) is refluxed in ethanol (30 mL) for 1 hour.

-

Pyruvic acid (e.g., 30 mmol) is then added to the reaction mixture.

-

The mixture is further refluxed for 12 hours.

-

Reaction completion is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water with vigorous stirring to precipitate the product.

-

The solid product is collected by filtration.

-

Purification can be achieved by dissolving the solid in an aqueous potassium carbonate solution, filtering to remove impurities, and then re-precipitating the product by acidifying the filtrate.

The mechanism of the Doebner reaction involves the initial formation of an imine from the aniline and aldehyde, followed by a reaction with the enol of pyruvic acid, cyclization, and subsequent oxidation to yield the quinoline ring.

The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.

A general procedure for the Pfitzinger synthesis is as follows:

-

Isatin is dissolved in an aqueous solution of a strong base, such as potassium hydroxide, and stirred until the isatin ring is opened to form the salt of isatinic acid.

-

The carbonyl compound (e.g., a ketone or aldehyde) is then added to the reaction mixture.

-

The mixture is heated to reflux for several hours.

-

After cooling, the product is precipitated by acidifying the reaction mixture with an acid like hydrochloric or acetic acid.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to form the final quinoline product.[4]

Biological Activity and Applications

This compound and its derivatives are recognized for their diverse biological activities and serve as important scaffolds in drug discovery.

Antioxidant Activity

Studies have demonstrated the antioxidant potential of this compound. In one study, its antioxidant activity was measured by its ability to donate a hydrogen radical. At a concentration of 5 mg/L, this compound exhibited an inhibition percentage of approximately 30.25% in a DPPH assay.

Antimicrobial Activity

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. Some of these compounds have shown promising minimum inhibitory concentration (MIC) values, indicating their potential as leads for new antibacterial agents.

Enzyme Inhibition

The quinoline-4-carboxylic acid scaffold is a key feature in a number of enzyme inhibitors. For instance, derivatives of this structure have been investigated as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a target for anticancer and anti-inflammatory drugs. Additionally, certain derivatives have been developed as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.

Conclusion

This compound is a versatile compound with a rich chemistry and a broad spectrum of biological activities. The synthetic routes to this molecule are well-established, offering accessible methods for its preparation and derivatization. Its role as a key building block in the development of novel therapeutic agents underscores its importance in the field of medicinal chemistry. This guide provides a foundational resource for researchers and scientists working with this valuable chemical entity.

References

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]